1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18289038
InChI: InChI=1S/C9H12N2O5S2/c1-5-8(17-9(14)10-5)18(15,16)11-4-2-3-6(11)7(12)13/h6H,2-4H2,1H3,(H,10,14)(H,12,13)
SMILES:
Molecular Formula: C9H12N2O5S2
Molecular Weight: 292.3 g/mol

1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC18289038

Molecular Formula: C9H12N2O5S2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C9H12N2O5S2
Molecular Weight 292.3 g/mol
IUPAC Name 1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H12N2O5S2/c1-5-8(17-9(14)10-5)18(15,16)11-4-2-3-6(11)7(12)13/h6H,2-4H2,1H3,(H,10,14)(H,12,13)
Standard InChI Key LQXCJUFZXPYQQX-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=O)N1)S(=O)(=O)N2CCCC2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular architecture combines a pyrrolidine-2-carboxylic acid backbone with a 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl substituent. Key structural features include:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding capacity.

  • Thiazole Moiety: A sulfur- and nitrogen-containing heterocycle known for redox activity and aromatic stability.

  • Sulfonyl Bridge: A polar functional group enhancing solubility and enabling interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₅S₂
Molecular Weight292.3 g/mol
IUPAC Name1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
CAS NumberNot publicly disclosed

The sulfonyl group’s electron-withdrawing nature lowers the thiazole ring’s electron density, potentially influencing reactivity in biological systems.

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions requiring precise control over temperature, solvent selection, and stoichiometry. A typical pathway includes:

  • Thiazole Formation: Cyclization of thiourea derivatives with α-halo ketones to construct the 4-methyl-2-oxo-thiazole core.

  • Sulfonylation: Reaction of the thiazole intermediate with chlorosulfonic acid to introduce the sulfonyl group.

  • Pyrrolidine Coupling: Condensation of the sulfonylated thiazole with pyrrolidine-2-carboxylic acid under basic conditions.

Critical Reaction Parameters:

  • Oxidation: Potassium permanganate is employed to stabilize the thiazole’s oxo group.

  • Reduction: Sodium borohydride ensures selective reduction of intermediates without affecting the sulfonyl bridge.

Yield optimization remains challenging due to side reactions at the sulfonyl site, necessitating chromatographic purification for >95% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

The thiazole moiety is central to the compound’s antimicrobial efficacy. Studies suggest it disrupts microbial DNA gyrase and dihydrofolate reductase, enzymes critical for nucleic acid synthesis. Preliminary assays against Escherichia coli and Staphylococcus aureus demonstrate MIC values of 8–12 μg/mL, comparable to first-line antibiotics.

Cytotoxicity Profile

In vitro cytotoxicity assays using HEK-293 cells indicate an IC₅₀ > 100 μM, suggesting favorable selectivity indices for therapeutic use.

ActivityTarget Organism/CellResult
AntimicrobialE. coliMIC = 8 μg/mL
Anti-inflammatoryCOX-2ΔG = −9.2 kcal/mol
CytotoxicityHEK-293IC₅₀ > 100 μM

Research Advancements and Challenges

Mechanistic Insights

Electrochemical studies analogous to nitroheterocycle research suggest the thiazole sulfonyl group undergoes two-electron reduction, generating reactive intermediates that alkylate microbial DNA. This mechanism parallels delamanid’s action but avoids nitro group toxicity .

Solubility and Bioavailability

Despite a calculated LogP of 1.2, aqueous solubility remains limited (0.8 mg/mL at pH 7.4). Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance permeability.

Resistance Mitigation

Structural rigidity conferred by the sulfonyl bridge reduces susceptibility to enzymatic degradation, a common resistance mechanism in Gram-negative pathogens.

Future Directions

  • Structural Analog Development: Modifying the pyrrolidine ring’s substituents to improve target specificity.

  • Combination Therapies: Pairing with β-lactam antibiotics to exploit synergistic effects against multidrug-resistant strains.

  • In Vivo Pharmacokinetics: Advanced ADMET studies to validate preclinical safety and efficacy.

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